molecular formula C9H9Cl2FN2O B14767203 Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate

Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate

Cat. No.: B14767203
M. Wt: 251.08 g/mol
InChI Key: OJSNGZRFCIDQBU-UHFFFAOYSA-N
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Description

Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate: is a chemical compound with the molecular formula C9H9Cl2FN2O and a molecular weight of 251.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and an isopropyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate typically involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .

Mechanism of Action

The mechanism of action of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 2,6-Dichloro-5-fluoropyridine-3-carboxamide
  • 2,6-Dichloro-5-fluoropyridine-3-carboxylate

Comparison: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is unique due to the presence of the isopropyl ester group, which imparts different chemical properties and reactivity compared to its analogs. The ester group enhances its solubility in organic solvents and influences its interaction with biological targets .

Properties

Molecular Formula

C9H9Cl2FN2O

Molecular Weight

251.08 g/mol

IUPAC Name

propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboximidate

InChI

InChI=1S/C9H9Cl2FN2O/c1-4(2)15-9(13)5-3-6(12)8(11)14-7(5)10/h3-4,13H,1-2H3

InChI Key

OJSNGZRFCIDQBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)C1=CC(=C(N=C1Cl)Cl)F

Origin of Product

United States

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